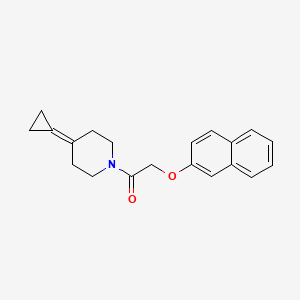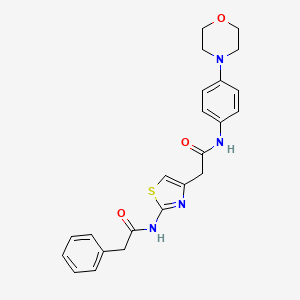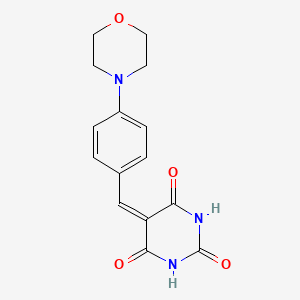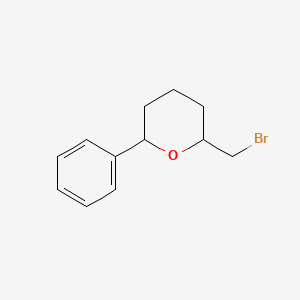
2-(2,4-Difluoro-6-methoxyphenyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Difluoro-6-methoxyphenyl)morpholine is an organic compound with the molecular formula C11H13F2NO2 and a molecular weight of 229.22 g/mol It is characterized by the presence of a morpholine ring substituted with a 2,4-difluoro-6-methoxyphenyl group
Vorbereitungsmethoden
The synthesis of 2-(2,4-Difluoro-6-methoxyphenyl)morpholine can be achieved through several synthetic routes. One common method involves the reaction of 2,4-difluoro-6-methoxyphenylamine with morpholine under appropriate conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of reagents, solvents, and reaction conditions can be optimized to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
2-(2,4-Difluoro-6-methoxyphenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation products may include corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
2-(2,4-Difluoro-6-methoxyphenyl)morpholine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents. Its structural features make it a potential candidate for drug development, particularly in the design of inhibitors or modulators of specific biological targets.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or enhanced mechanical strength.
Biological Research: The compound can be used in studies to investigate its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Wirkmechanismus
The mechanism by which 2-(2,4-Difluoro-6-methoxyphenyl)morpholine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
2-(2,4-Difluoro-6-methoxyphenyl)morpholine can be compared with other similar compounds, such as:
2-(2,4-Difluorophenyl)morpholine: Lacks the methoxy group, which may affect its reactivity and biological activity.
2-(2,4-Difluoro-6-chlorophenyl)morpholine: Contains a chlorine atom instead of a methoxy group, potentially altering its chemical properties and applications.
2-(2,4-Difluoro-6-methoxyphenyl)piperidine: Similar structure but with a piperidine ring instead of a morpholine ring, which may influence its pharmacological profile.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and methoxy groups, which can confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2-(2,4-difluoro-6-methoxyphenyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO2/c1-15-9-5-7(12)4-8(13)11(9)10-6-14-2-3-16-10/h4-5,10,14H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJQLQWNUHJIHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)F)F)C2CNCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxylic acid](/img/structure/B2721638.png)

![2-(4-ethoxyphenyl)-5-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2721641.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2721644.png)
![4-[5-tert-butyl-3-(2-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine](/img/structure/B2721645.png)
![2-chloro-N-[(2-methoxypyridin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2721648.png)

![N-[(4-methylphenyl)methyl]-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2721652.png)

![6-ethyl 3-methyl 2-(2,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2721656.png)
![2-{[6-(BENZYLAMINO)PYRIDAZIN-3-YL]SULFANYL}-N-(3-CHLORO-4-METHYLPHENYL)ACETAMIDE](/img/structure/B2721658.png)
![2-[cyano(3-ethylphenyl)amino]-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2721659.png)
![2-(furan-2-yl)-1-phenethyl-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2721660.png)
